molecular formula C11H9FN2O2S B2671103 [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 878618-18-9

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B2671103
CAS No.: 878618-18-9
M. Wt: 252.26
InChI Key: GFJBINLPXHJZGC-UHFFFAOYSA-N
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Description

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a fluorinated thiazole derivative with the molecular formula C11H9FN2O2S and a molecular weight of 252.27 g/mol . This compound belongs to the thiazole class of heterocycles, a moiety of significant interest in medicinal chemistry due to its presence in various therapeutic agents and its wide spectrum of pharmacological activities . The thiazole ring is aromatic and contains both nitrogen and sulfur atoms within its five-membered structure, which contributes to its versatility as a synthon in developing new chemical entities . Researchers value thiazole derivatives for their potential in diverse applications, including as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents . The specific substitution pattern of this acetic acid-functionalized thiazole, featuring a 2-fluoroanilino group, makes it a valuable building block for the synthesis of more complex molecules and for probing biological pathways in drug discovery efforts . Its mechanism of action in research settings often involves interactions with enzymes or receptors, such as inhibiting kinase activity or modulating inflammatory pathways, which are common targets for thiazole-containing compounds . This product is provided for laboratory research purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c12-8-3-1-2-4-9(8)14-11-13-7(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJBINLPXHJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 2-fluoroaniline with thioamide derivatives under specific conditions. The process generally includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by a fluoro-phenylamino group linked to a thiazole ring and an acetic acid moiety. Its diverse applications span across medicinal, agricultural, and industrial fields.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antitumor Activity : Studies have shown that this compound can inhibit various cancer cell lines. For instance, research indicated that modifications in the thiazole structure can enhance anticancer properties, with certain derivatives showing IC50 values in the micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its mechanism often involves targeting bacterial cell wall synthesis or inflammatory pathways, which can lead to reduced bacterial growth and inflammation .

Agricultural Applications

Thiazole derivatives, including this compound, are also explored for their potential as agrochemicals. They can serve as fungicides or herbicides due to their ability to disrupt specific biological pathways in target organisms .

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis. Researchers utilize it to create more complex thiazole derivatives with enhanced biological activities. Its unique structure allows for modifications that can lead to novel compounds with specific pharmacological properties .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel thiazole derivatives related to this compound revealed promising results against A549 and U251 cells. The derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values lower than standard treatments like cisplatin, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Effects

Another research project synthesized several thiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives of this compound had significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic candidate .

Mechanism of Action

The mechanism of action of [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid 2-Fluoro-phenylamino C₁₁H₉FN₂O₂S 252.26 Electron-withdrawing fluoro group enhances metabolic stability and receptor binding .
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid (CAS: 436094-81-4) 4-Chloro-phenylamino C₁₁H₉ClN₂O₂S 268.72 Chloro substituent increases lipophilicity; studied for anticancer and antimicrobial activities .
[2-(4-Trifluoromethyl-phenylamino)-thiazol-4-yl]-acetic acid (Activator-3, CAS: 918793-31-4) 4-Trifluoromethyl-phenylamino C₁₂H₉F₃N₂O₂S 302.28 Potent AMPK activator; CF₃ group improves bioavailability and target affinity .
[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid (CAS: 335398-80-6) 4-Methoxy-phenylamino C₁₂H₁₂N₂O₃S 264.30 Methoxy group enhances solubility but reduces synthetic yield (27%) .
Fenclozic acid (2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid) 4-Chlorophenyl (no amino group) C₁₁H₈ClNO₂S 253.70 Lacks phenylamino group; associated with hepatotoxicity in preclinical studies .

Biological Activity

[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Thiazole derivatives exhibit a range of biological activities through various mechanisms:

  • Targeting Specific Enzymes : Many thiazole compounds act as inhibitors or modulators of specific enzymes and receptors, influencing biochemical pathways critical for cellular functions.
  • Antioxidant Properties : Thiazoles can scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Action : They disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for some thiazole derivatives have been reported as low as 1.61 µg/mL .
CompoundCell LineIC50 (µg/mL)
9HepG21.61 ± 1.92
10A5491.98 ± 1.22

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties:

  • Bacterial Inhibition : Compounds have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.7 to 15.62 μg/mL .
BacteriaMIC (μg/mL)
Micrococcus luteus1.95
Bacillus spp.3.91
Streptococcus spp.7.81

Anti-inflammatory and Analgesic Activities

Research indicates that thiazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly influenced by their structural features:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups (like fluorine) enhance anticancer activity by stabilizing the compound's interaction with target proteins.
  • Positioning of Functional Groups : The position of substituents on the thiazole ring significantly affects the compound's potency and selectivity against specific biological targets.

Case Studies

Several studies have explored the pharmacological profiles of thiazole derivatives:

  • Antitumor Evaluation : A study synthesized novel thiazole compounds and evaluated their efficacy against HepG2 cells using MTT assays, revealing promising anticancer properties with significant selectivity .
  • Antifungal Screening : Another investigation screened various thiazole derivatives against Candida species, demonstrating effective antifungal activity comparable to standard treatments like fluconazole .

Pharmacokinetics

Pharmacokinetic studies suggest that similar thiazole compounds exhibit favorable absorption profiles with minimal brain penetration, indicating potential for targeted therapies without central nervous system side effects.

Q & A

Basic: What are the optimized synthetic routes for [2-(2-fluoro-phenylamino)-thiazol-4-yl]-acetic acid, and how can reaction conditions be adjusted to improve yield?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a thiazole-thione intermediate with monochloroacetic acid in an alkaline medium (e.g., NaOH) at elevated temperatures (80–100°C) . Key optimization steps include:

  • Molar ratios : Maintaining a 1:1 molar ratio of thiazole-thione to chloroacetic acid to minimize side products.
  • Solvent selection : Using ethanol or aqueous ethanol for better solubility and reaction homogeneity .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95% by TLC) .
    For salt derivatives (e.g., Na⁺, K⁺), stoichiometric reactions with metal hydroxides or organic bases (e.g., morpholine) in ethanol are effective .

Basic: How is the structural integrity of this compound confirmed in synthetic studies?

Answer:
Structural validation employs:

  • Elemental analysis : Confirms empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1710 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
  • Chromatography : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) confirms purity, while HPLC-DAD methods (C18 column, acetonitrile/water gradient) quantify impurities (<0.5%) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:
Stability studies (e.g., forced degradation at 40–80°C, pH 1–13) reveal:

  • Thermal stability : Degrades <5% at 25°C over 30 days but shows 10–15% decomposition at 80°C, forming thiazole ring-opened byproducts .
  • pH sensitivity : Stable at pH 4–7 (mass balance >98%); acidic conditions (pH <3) hydrolyze the acetamide bond, while alkaline conditions (pH >9) degrade the thiazole moiety .
  • Storage : Recommended at 2–8°C in inert atmospheres to prevent oxidation .

Advanced: What methodological approaches are used to investigate its pharmacological mechanisms, such as AMPK activation?

Answer:
Mechanistic studies involve:

  • Enzyme assays : Recombinant AMPK (e.g., human LKB1) is incubated with the compound (1–100 µM) and ATP; activity is measured via ADP-Glo™ luminescence .
  • Structural docking : Molecular modeling (e.g., PDB 4KBZ) identifies binding interactions (e.g., hydrogen bonding with Thr172, hydrophobic contacts with Phe267) .
  • Cellular assays : In vitro models (e.g., HepG2 cells) assess glucose uptake via 2-NBDG fluorescence, with EC₅₀ values reported at ~5 µM .

Advanced: How can HPLC-DAD methods be developed for quantifying this compound in complex matrices?

Answer:
A validated HPLC-DAD protocol includes:

  • Column : C18 (5 µm, 250 × 4.6 mm) with guard column.
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 10% B to 90% B over 25 min .
  • Detection : λ = 254 nm (thiazole absorption band).
  • Validation : Linearity (R² >0.999, 1–100 µg/mL), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), precision (RSD <2%) . For biological samples, protein precipitation (acetonitrile) minimizes matrix interference.

Advanced: What strategies enhance the antimicrobial or metabolic activity of this compound through structural modifications?

Answer:
Activity optimization strategies include:

  • Side-chain substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenylamino group increases antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
  • Metal complexation : Zinc(II) salts improve solubility and biofilm penetration, enhancing antifungal activity (e.g., 4-fold reduction in C. albicans growth) .
  • Prodrug design : Esterification (e.g., ethyl ester) improves oral bioavailability, with hydrolysis in plasma releasing the active acid .

Advanced: How should researchers resolve contradictions in biological assay data, such as variable IC₅₀ values across studies?

Answer:
Contradictions arise from assay conditions or impurity profiles. Mitigation steps:

  • Standardize protocols : Use identical cell lines (e.g., HepG2 for AMPK) and serum-free media to minimize variability .
  • Impurity profiling : Quantify degradation products (e.g., via LC-MS) and exclude batches with >1% impurities .
  • Statistical validation : Report IC₅₀ with 95% confidence intervals (n ≥ 3 replicates) and use ANOVA for cross-study comparisons .

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